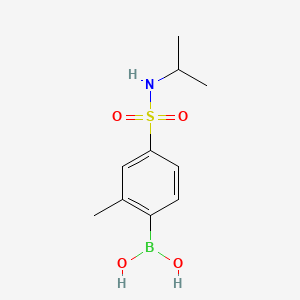

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid

Descripción

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid (CAS: 1217501-48-8) is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 2-position and an N-isopropylsulfamoyl moiety at the 4-position. Its molecular formula is C₁₀H₁₄BNO₄S, with a molecular weight of 257.11 g/mol and a purity of ≥95% .

Propiedades

IUPAC Name |

[2-methyl-4-(propan-2-ylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-7(2)12-17(15,16)9-4-5-10(11(13)14)8(3)6-9/h4-7,12-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJJGVBICYULNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681592 | |

| Record name | {2-Methyl-4-[(propan-2-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-48-8 | |

| Record name | B-[2-Methyl-4-[[(1-methylethyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Methyl-4-[(propan-2-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid typically involves the following steps:

Formation of the Sulfamoyl Group: The starting material, 2-methylphenylboronic acid, is reacted with isopropylamine and sulfuryl chloride to introduce the isopropylsulfamoyl group.

Borylation: The intermediate product is then subjected to borylation using a boron source such as boron tribromide or boronic acid pinacol ester under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to amine derivatives.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts in the presence of bases such as potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a coupling catalyst in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Industry: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Substituent Effects on the Phenyl Ring

Table 1: Key Structural and Molecular Properties

Key Observations:

- Electron-Withdrawing vs. The methyl (-CH₃) group in the target compound provides steric hindrance, which may stabilize the boronic acid against protodeboronation .

- Sulfamoyl Substitution: N-Isopropyl vs. N,N-Dimethyl substitution (CAS: 957034-82-1) reduces hydrogen-bonding capacity, which may lower binding affinity to protein targets compared to monosubstituted sulfamoyl analogs .

Table 2: Functional Comparisons

- Enzyme Inhibition : The sulfamoyl group’s hydrogen-bonding capability makes it a candidate for targeting enzymes like histone deacetylases (HDACs). However, bulkier substituents (e.g., isopropyl) may limit access to active sites compared to smaller groups (e.g., ethyl) .

Actividad Biológica

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound's biological activity is primarily attributed to its ability to interact with various biomolecular targets, making it a candidate for drug development and biochemical studies.

Chemical Structure and Properties

The chemical structure of (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid can be represented as follows:

- IUPAC Name : (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid

- CAS Number : 1217501-48-8

- Molecular Formula : C11H16BNO3S

This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, thus playing a crucial role in its biological interactions.

The mechanism of action of (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid involves:

- Covalent Bonding : The boronic acid moiety can form covalent bonds with hydroxyl groups on proteins, influencing their function.

- Inhibition of Enzymes : It may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways or signaling cascades.

Anticancer Properties

Recent studies have indicated that boronic acids, including (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid, exhibit anticancer properties. They can inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

Table 1: Summary of Anticancer Studies Involving Boronic Acids

| Study Reference | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Breast | Proteasome inhibition | Reduced tumor growth | |

| Prostate | Apoptosis induction | Increased cell death | |

| Colon | Cell cycle arrest | Inhibited proliferation |

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial effects. The presence of the sulfamoyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.

Table 2: Antimicrobial Efficacy of Boronic Acids

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A study explored the inhibitory effects of boronic acids on DPP-IV, an enzyme implicated in glucose metabolism. The results demonstrated that (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid effectively inhibited DPP-IV activity in vitro, suggesting its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Antitumor Activity in Animal Models

In vivo studies using mouse models showed that treatment with (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid led to significant tumor regression in xenograft models of breast cancer. The compound's mechanism was linked to enhanced apoptosis and reduced angiogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.